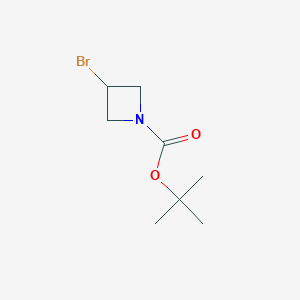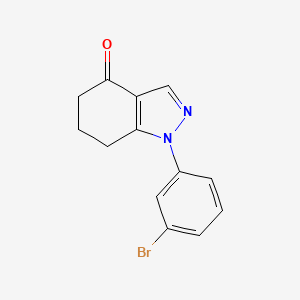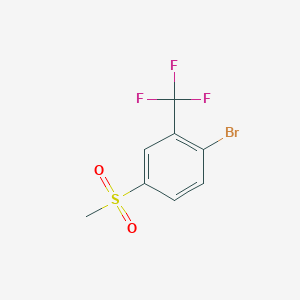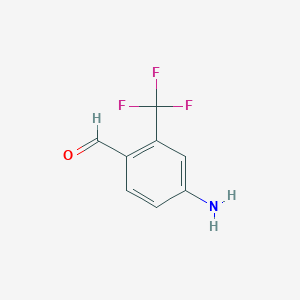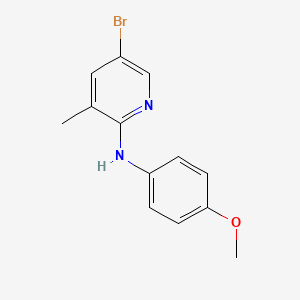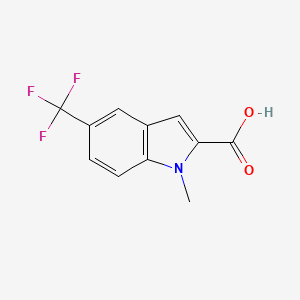
1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid”, there are methods for synthesizing similar compounds. For instance, a high-yielding and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . These compounds are key intermediates for important building blocks relevant to medicinal and agrochemistry .
Scientific Research Applications
Agrochemicals Synthesis
The trifluoromethyl group in 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a common motif in agrochemicals due to its ability to enhance biological activity and environmental stability . The compound can serve as a precursor for the synthesis of herbicides and fungicides, where the trifluoromethyl group contributes to the selectivity and potency of these agents.
Pharmaceutical Drug Development
In pharmaceuticals, this compound is utilized for its medicinal properties. It can be incorporated into drug molecules to improve pharmacokinetic profiles, such as increased lipophilicity and metabolic stability, which are crucial for drug absorption and retention .
Material Science
The unique electronic properties of the trifluoromethyl group make 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid valuable in material science. It can be used to modify the electronic characteristics of conductive polymers, potentially leading to the development of new materials for electronic devices .
Synthetic Organic Chemistry
This compound is a versatile intermediate in synthetic organic chemistry. It can undergo various chemical reactions to produce a wide range of trifluoromethylated heterocycles, which are important scaffolds in many organic compounds .
Catalysis
1-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid: can act as a ligand in catalytic systems. Its trifluoromethyl group can influence the electronic environment of the metal center, thereby altering the catalyst’s activity and selectivity .
Biochemistry Research
In biochemistry, the compound’s ability to mimic certain amino acid side chains allows it to be used in peptidomimetics. This application is particularly useful in the study of enzyme-substrate interactions and the design of enzyme inhibitors .
Environmental Science
Due to its stability and resistance to degradation, this compound can be used in environmental science research to study the persistence of fluorinated compounds in ecosystems and their potential impact on the environment .
Fluorescent Probes Development
The indole core of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is often used in the design of fluorescent probes. The addition of the trifluoromethyl group can shift the emission wavelengths, making it a valuable tool for bioimaging and diagnostics .
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-15-8-3-2-7(11(12,13)14)4-6(8)5-9(15)10(16)17/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNBAXVLXMLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
CAS RN |
1257092-36-6 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)



![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)
![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
